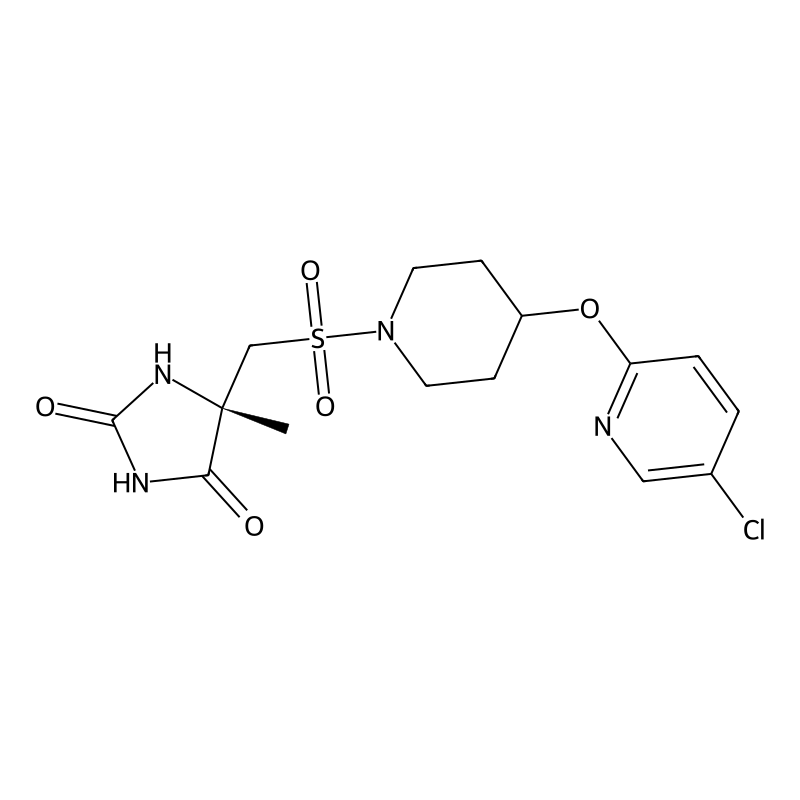

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a sulfonamide moiety, a piperidine ring, and an imidazolidine core. The presence of a chloropyridine group enhances its potential biological activity by facilitating interactions with various biological targets. This compound is notable for its intricate arrangement of functional groups, which contribute to its unique chemical properties and biological effects.

- Inhibition of MMPs: Studies have shown that AZD1236 can inhibit MMP-9 and MMP-12, which are thought to play a role in the progression of chronic obstructive pulmonary disease (COPD) [, ].

Clinical Trials:

- A randomized controlled trial investigated the effects of AZD1236 on biomarkers in patients with moderate/severe COPD. The study found that AZD1236 treatment led to reductions in certain inflammatory markers, but did not significantly improve lung function [].

- Another study assessed the safety and tolerability of AZD1236 in patients with moderate-to-severe COPD. The findings suggested that AZD1236 was safe and well-tolerated at the doses used [].

- Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitutions, allowing for modifications that can enhance biological activity.

- Hydrolysis: The piperidine and imidazolidine rings can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of more reactive intermediates.

- Redox Reactions: Depending on the substituents' nature, the compound may engage in oxidation-reduction reactions, impacting its stability and reactivity.

These reactions are essential for understanding the compound's metabolic pathways and potential degradation products in biological systems.

The biological activity of (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione has been explored through structure-activity relationship studies. Its design suggests potential applications in pharmacology, particularly as an antimicrobial or anti-inflammatory agent. The presence of the chloropyridine group is significant as it has been associated with enhanced binding affinity to various receptors and enzymes involved in disease pathways .

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazolidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Piperidine Ring: A piperidine derivative can be synthesized via nucleophilic substitution reactions involving suitable electrophiles.

- Sulfonylation: The introduction of the sulfonyl group is often accomplished through sulfonation reactions using sulfonyl chlorides or other sulfonating agents.

- Final Assembly: The final compound is assembled through coupling reactions that link all functional groups together.

Each step requires careful optimization to ensure high yields and purity of the final product.

Due to its structural properties, (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione has potential applications in:

- Pharmaceutical Development: As a candidate for developing new drugs targeting specific receptors or enzymes.

- Biochemical Research: To study enzyme interactions and metabolic pathways.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

Interaction studies are critical for understanding how this compound affects biological systems. Techniques such as:

- Molecular Docking: To predict how the compound binds to target proteins.

- In vitro Assays: To assess its efficacy against various cell lines or microbial strains.

- ADMET Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity to predict its behavior in living organisms.

These studies help identify the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Sulfonamide + Piperidine | Antimicrobial | Lacks chloropyridine |

| Compound B | Imidazolidine + Halogen | Anti-inflammatory | Different halogen substituent |

| Compound C | Piperidine + Alkyl Group | Anticancer | No sulfonamide group |

The uniqueness of (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione lies in its combination of specific functional groups that enhance selectivity and potency against particular biological targets compared to these similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

459814-90-5

Wikipedia

Dates

2: Magnussen H, Watz H, Kirsten A, Wang M, Wray H, Samuelsson V, Mo J, Kay R. Safety and tolerability of an oral MMP-9 and -12 inhibitor, AZD1236, in patients with moderate-to-severe COPD: a randomised controlled 6-week trial. Pulm Pharmacol Ther. 2011 Oct;24(5):563-70. doi: 10.1016/j.pupt.2011.05.003. Epub 2011 May 23. PubMed PMID: 21624491.